molecular formula C14H20ClN3O2 B1294614 Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate CAS No. 53786-45-1

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1294614
CAS No.: 53786-45-1
M. Wt: 297.78 g/mol
InChI Key: PPCPQDDCMQRJLS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its various properties:

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

The synthesis of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-chloroaniline with ethyl 4-piperidinecarboxylate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, particularly its role as an impurity in Domperidone and its use in scientific research.

Properties

IUPAC Name

ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCPQDDCMQRJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057765
Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-45-1
Record name Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Record name Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate
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Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

A solution of 59 g of 1-carbethoxy-4-(2-nitro-4-chloroanilino)-piperidine in 270 ml of tetrahydrofuran and 96 ml of absolute ethanol was hydrogenated under normal pressure and at room temperature, using 15 g of Raney nickel as a catalyst. When the uptake of hydrogen had ended, the mixture was filtered and the filtrate was evaporated. Melting point: 150° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
96 mL
Type
solvent
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five

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